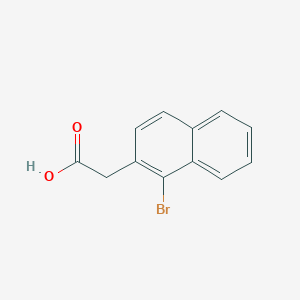

2-氨基-4-环丙基-1,3-噻唑-5-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Aminothiazoles are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues . They have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents . The 2-aminothiazole scaffold is one of the characteristic structures in drug development as this essential revelation has several biological activities .

Synthesis Analysis

The synthesis of 2-aminothiazole derivatives involves the use of FTIR and NMR (1H and 13C) for characterization . The yield is typically around 50%, with a melting point of 196–198 °C . The reaction involves petroleum ether and ethyl acetate .Molecular Structure Analysis

The molecular structure of 2-aminothiazole derivatives is characterized by FTIR and NMR (1H and 13C) . The IR spectrum shows peaks at 1696 cm-1 (C=O ester), 3030 cm-1 (C–H), 1506 cm-1 (C=C), 1619 cm-1 (C=N), and 3210 cm-1 (OH) . The 1H NMR spectrum shows signals at various chemical shifts, indicating the presence of different types of protons .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-aminothiazole derivatives are complex and involve multiple steps . The reactions involve the formation of Schiff bases, which have gained a remarkable place in medicinal chemistry because of their diverse therapeutic roles .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-aminothiazole derivatives are characterized by their melting points, yields, and spectroscopic data . The yield is typically around 50%, with a melting point of 196–198 °C . The IR and NMR spectra provide information about the functional groups present in the molecule .科学研究应用

- Experimental Findings : Compounds derived from 2-amino-4-cyclopropyl-1,3-thiazole-5-carboxylic acid demonstrated significant antibacterial activity against gram-positive (Staphylococcus epidermidis, Staphylococcus aureus) and gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria. Notably, compounds 2a and 2b showed promising minimum inhibitory concentration (MIC) values .

- Experimental Findings : Compound 2b exhibited maximum antifungal potential against Candida glabrata, surpassing the reference drug nystatin. Additionally, compound 2a showed sensitivity against Candida albicans. These findings highlight the antifungal activity of derivatives from 2-amino-4-cyclopropyl-1,3-thiazole-5-carboxylic acid .

- Potential Roles :

- Literature Reports : Numerous synthetic pathways exist for 2-aminothiazoles associated with various biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects .

- Example Synthesis : The compound N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide was synthesized via a sequence involving 2-amino-5-bromothiazole and 3-(furan-2-yl)propanoic acid, followed by a Suzuki reaction with 4-fluorophenylboric acid .

Antibacterial Activity

Antifungal Properties

Other Therapeutic Roles

Synthetic Pathways and Biological Activities

Broad Pharmacological Spectrum

作用机制

Target of Action

Thiazole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Thiazole derivatives are known to interact with their targets, leading to changes that can inhibit or promote certain biological activities . For instance, some thiazole derivatives have been found to inhibit the replication of viruses, reduce inflammation, or kill cancer cells .

Biochemical Pathways

Thiazole derivatives are known to affect a variety of biochemical pathways related to their biological activities . For example, some thiazole derivatives can inhibit the enzymes involved in the replication of viruses, thereby blocking the viral life cycle .

Result of Action

Thiazole derivatives have been found to have a variety of effects at the molecular and cellular levels, depending on their specific biological activities . For example, some thiazole derivatives can cause DNA double-strand breaks, leading to cell death .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of thiazole derivatives .

未来方向

The future directions in the research of 2-aminothiazole derivatives could involve the design and synthesis of more analogues with improved therapeutic properties . Further studies could also focus on understanding the mechanism of action of these compounds and exploring their potential applications in the treatment of various diseases .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-4-cyclopropyl-1,3-thiazole-5-carboxylic acid involves the cyclization of a thioamide intermediate followed by carboxylation and deprotection.", "Starting Materials": [ "Cyclopropylamine", "Carbon disulfide", "Sodium hydroxide", "Bromine", "Ethanol", "Hydrochloric acid", "Sodium bicarbonate", "Diethyl ether", "Chloroacetic acid", "Hydrogen peroxide", "Sodium hydroxide", "Sodium borohydride", "Acetic acid", "Methanol", "Hydrochloric acid" ], "Reaction": [ "React cyclopropylamine with carbon disulfide and sodium hydroxide to form the thioamide intermediate", "Brominate the thioamide intermediate with bromine in ethanol to form the bromothioamide intermediate", "Treat the bromothioamide intermediate with sodium hydroxide and chloroacetic acid to form the thiazole intermediate", "Carboxylate the thiazole intermediate with carbon dioxide and sodium bicarbonate to form the carboxylic acid intermediate", "Deprotect the carboxylic acid intermediate with hydrogen peroxide and sodium hydroxide to form the final product", "Reduce the final product with sodium borohydride in acetic acid and methanol to obtain the desired compound", "Purify the compound by recrystallization from diethyl ether and hydrochloric acid" ] } | |

CAS 编号 |

1256097-94-5 |

产品名称 |

2-amino-4-cyclopropyl-1,3-thiazole-5-carboxylic acid |

分子式 |

C7H8N2O2S |

分子量 |

184.2 |

纯度 |

95 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。